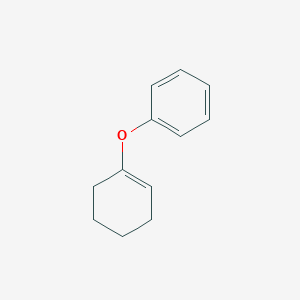
4-(Bromomethyl)-2-methyl-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-2-methyl-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound featuring a bromomethyl group attached to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-methyl-4,5-dihydro-1,3-oxazole typically involves the bromination of a precursor compound. One common method uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator under controlled conditions . The reaction is carried out in solvents such as acetone, dichloromethane, or acetonitrile, and the mixture is often illuminated to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a constant-temperature water bath reactor . This method ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Bromomethyl)-2-methyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the bromomethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and other nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide derivatives, while oxidation can produce oxazole-2-carboxylic acid derivatives .
Applications De Recherche Scientifique
4-(Bromomethyl)-2-methyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-(Bromomethyl)-2-methyl-4,5-dihydro-1,3-oxazole exerts its effects involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. These interactions can modify biological molecules, making the compound useful in enzyme inhibition and other biochemical processes .
Comparaison Avec Des Composés Similaires
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals.
Methyl 4-(bromomethyl)benzoate: Employed in the preparation of potential anti-HIV agents.
Uniqueness: 4-(Bromomethyl)-2-methyl-4,5-dihydro-1,3-oxazole is unique due to its oxazole ring structure, which imparts distinct chemical properties compared to other bromomethyl compounds. This uniqueness makes it valuable in specific synthetic and research applications.
Propriétés
Formule moléculaire |
C5H8BrNO |
|---|---|
Poids moléculaire |
178.03 g/mol |
Nom IUPAC |
4-(bromomethyl)-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C5H8BrNO/c1-4-7-5(2-6)3-8-4/h5H,2-3H2,1H3 |
Clé InChI |
UMIVHAPQGARSMA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(CO1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B11721683.png)
![2-(Chloromethyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B11721688.png)
![1-[(4R,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B11721696.png)

![Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11721707.png)
![6-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11721727.png)
![(E)-N-{1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B11721729.png)

![2-Cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester](/img/structure/B11721757.png)

![(1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one](/img/structure/B11721779.png)
